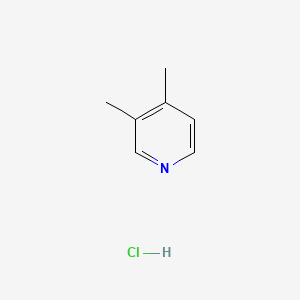
Pyridine, 3,4-dimethyl-, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyridine, 3,4-dimethyl-, hydrochloride: is a chemical compound with the molecular formula C7H9N·HCl. It is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N. Pyridine derivatives are widely used in various fields, including pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
Bohlmann-Rahtz Pyridine Synthesis: This method involves the reaction of an enamine with an α,β-unsaturated carbonyl compound, followed by cyclization and aromatization.
Hantzsch Dihydropyridine Synthesis: This method involves the condensation of an aldehyde, a β-keto ester, and ammonia, followed by oxidation to form the pyridine ring.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Oxidation: Pyridine, 3,4-dimethyl-, hydrochloride can undergo oxidation reactions to form pyridine N-oxides.
Reduction: It can be reduced to form dihydropyridine derivatives.
Substitution: It can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens, alkyl halides, and organometallic compounds.
Major Products
Oxidation: Pyridine N-oxides.
Reduction: Dihydropyridine derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of pyridine, 3,4-dimethyl-, hydrochloride involves its interaction with various molecular targets, including enzymes and receptors. It can act as a ligand, binding to metal ions and forming coordination complexes . This interaction can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Pyridine: A basic heterocyclic organic compound with the chemical formula C5H5N.
Pyrimidine: A six-membered aromatic heterocycle with two nitrogen atoms in the ring.
Pyrrole: A five-membered aromatic heterocycle with one nitrogen atom in the ring.
Uniqueness
Properties
CAS No. |
36316-69-5 |
|---|---|
Molecular Formula |
C7H10ClN |
Molecular Weight |
143.61 g/mol |
IUPAC Name |
3,4-dimethylpyridine;hydrochloride |
InChI |
InChI=1S/C7H9N.ClH/c1-6-3-4-8-5-7(6)2;/h3-5H,1-2H3;1H |
InChI Key |
AMTHDYLSECUIBZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NC=C1)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















